Squarunkin A hydrochloride
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Overview
Description
Squarunkin A hydrochloride is a potent and specific inhibitor of the interaction between UNC119 and its cargo. This compound is known for its non-cytotoxic properties and its ability to target the myristoyl-binding pocket of UNC119A and UNC119B without affecting other interactions . It is primarily used in scientific research to study the inhibition of specific protein interactions and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Squarunkin A hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the cyclobutene ring.
- Introduction of the piperidine and piperazine moieties.
- Final hydrochloride salt formation.
- Use of protecting groups to control reactivity.
- Purification steps such as recrystallization and chromatography.
- Conversion to the hydrochloride salt to enhance stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Squarunkin A hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Introduction of functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines .
Scientific Research Applications
Squarunkin A hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used to study the inhibition of specific protein interactions.
Biology: Investigates cellular signaling pathways and protein functions.
Medicine: Potential therapeutic applications in targeting specific proteins involved in diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Squarunkin A hydrochloride exerts its effects by specifically inhibiting the interaction between UNC119 and its cargo. This inhibition occurs at the myristoyl-binding pocket of UNC119A and UNC119B, preventing the activation of Src kinase in cells. This mechanism is crucial for studying the role of UNC119 in cellular signaling and its potential therapeutic applications .
Comparison with Similar Compounds
Squarunkin A: The non-hydrochloride form of the compound.
Other UNC119 Inhibitors: Compounds that target the same protein interaction but may have different structures or binding affinities.
Uniqueness: Squarunkin A hydrochloride is unique due to its high specificity and potency in inhibiting the UNC119-cargo interaction without affecting other protein interactions. This specificity makes it a valuable tool in scientific research for studying cellular signaling pathways and developing targeted therapies .
Properties
Molecular Formula |
C25H33ClF3N5O4 |
---|---|
Molecular Weight |
560.0 g/mol |
IUPAC Name |
ethyl 4-[[3,4-dioxo-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H32F3N5O4.ClH/c1-2-37-24(36)33-9-6-18(7-10-33)30-21-20(22(34)23(21)35)29-8-11-31-12-14-32(15-13-31)19-5-3-4-17(16-19)25(26,27)28;/h3-5,16,18,29-30H,2,6-15H2,1H3;1H |
InChI Key |
IYRGQOZJKWZQBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C(=O)C2=O)NCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F.Cl |
Origin of Product |
United States |
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